Ethyl 3-[(oxan-4-yl)amino]propanoate
Description
Ethyl 3-[(oxan-4-yl)amino]propanoate is a propanoate ester derivative featuring an amino group substituted with a tetrahydropyran (oxan-4-yl) moiety.
The oxan-4-yl group introduces steric bulk and moderate polarity due to the ether oxygen, distinguishing it from other substituents like aromatic rings or heterocycles. Applications of such compounds may include pharmaceutical intermediates, as seen in aminopyridine derivatives with anticancer activity , or as dienophiles in Diels-Alder reactions due to electron-withdrawing or donating effects .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 3-(oxan-4-ylamino)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)3-6-11-9-4-7-13-8-5-9/h9,11H,2-8H2,1H3 |
InChI Key |
UPABPABMQWJSPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Direct Catalytic Amination of Ethyl Acrylate with Oxan-4-ylamine
- Reaction Scheme : Ethyl acrylate undergoes nucleophilic Michael addition with oxan-4-ylamine under catalytic acid conditions to yield ethyl 3-[(oxan-4-yl)amino]propanoate.
- Catalyst : Trifluoromethanesulfonic acid or other strong acid catalysts.
- Solvent : Anhydrous ethanol or similar polar protic solvents.
- Conditions : The reaction is conducted under nitrogen atmosphere to avoid oxidation, at temperatures ranging from 120 to 160 °C, with stirring and reflux for 16 to 20 hours.
- Work-up : The reaction mixture is washed sequentially with organic solvents such as ethyl acetate or dichloromethane at 35–40 °C under reduced pressure (0.09–0.1 MPa) to remove impurities.
- Purification : Recrystallization from suitable solvents yields the pure compound as white lamellar crystals.
- Yields : Reported yields for analogous compounds prepared by this method range from 80% to 85%, indicating high efficiency and reproducibility.
This method is adapted from a similar preparation of ethyl 3-(pyridin-2-ylamino)propanoate, where the amine is replaced by pyridinyl amine, demonstrating the feasibility of direct amination with heterocyclic amines under acid catalysis.
Multi-step Synthesis via N-Oxide Intermediates and Catalytic Hydrogenation
- Step 1 : Synthesis of 2-chloropyridine N-oxide analogs or oxan-4-ylamine N-oxide intermediates with yields around 87%.
- Step 2 : Reaction of N-oxide intermediates with β-alanine ethyl ester salts to form aminoethyl propionate N-oxide derivatives (yield ~70%).
- Step 3 : Catalytic hydrogenation using palladium on carbon (Pd/C) to reduce the N-oxide to the desired this compound (yield ~92%).
- Total Process Time : Approximately 100 hours including purification steps.
- Overall Yield : Approximately 52% total recovery after all steps.
This multi-step approach, although longer and more complex, allows for better control of stereochemistry and purity, especially when sensitive functional groups are present.
Alternative Amination via Reductive Alkylation
- Starting Materials : Oxan-4-ylamine and ethyl 3-oxopropanoate or related ketoesters.
- Method : Reductive amination using formaldehyde and sodium cyanoborohydride or hydrogenation over Raney nickel catalysts.
- Solvent : Acetic acid or ethanol.
- Temperature : Reflux or mild heating conditions.
- Outcome : Formation of this compound with controlled N-alkylation.
- Advantages : This method offers high selectivity and can be adapted for various substituted oxan amines.
This approach is inspired by reductive amination procedures used in the synthesis of related pyridopyrimidine derivatives and amino acid esters.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Catalyst/Conditions | Yield (%) | Reaction Time (h) | Purification | Notes |
|---|---|---|---|---|---|---|
| Direct Catalytic Amination | Michael addition of oxan-4-ylamine to ethyl acrylate | Trifluoromethanesulfonic acid, 120-160 °C, N2 atmosphere | 80-85 | 16-20 | Organic solvent wash, recrystallization | Simple, cost-effective, scalable |
| Multi-step via N-oxide intermediates | N-oxide formation, reaction with β-alanine ester, catalytic hydrogenation | Pd/C hydrogenation, multiple solvents | ~52 | ~100 | Chromatography, crystallization | High purity, longer process |
| Reductive Amination | Reductive amination with formaldehyde or hydrogenation | Raney Ni or NaCNBH3, mild heating | Variable | 12-24 | Extraction, crystallization | Selective, adaptable for analogs |
Research Findings and Industrial Relevance
- The direct catalytic amination method is favored industrially due to its simplicity, lower cost, and shorter reaction time while maintaining high yield and purity.
- The multi-step N-oxide route is useful for synthesizing structurally complex analogs where stereochemical control is critical.
- Reductive amination provides a flexible synthetic route for modifying the amino substituent, enabling the preparation of derivatives for pharmaceutical applications.
- The use of trifluoromethanesulfonic acid as a catalyst and anhydrous ethanol as solvent is environmentally friendly and aligns with green chemistry principles.
- Reaction parameters such as temperature, catalyst loading (5–10 mol%), and solvent volume ratios are critical for optimizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(oxan-4-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-[(oxan-4-yl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(oxan-4-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs and their substituents:
*Estimated based on molecular formula.
Key Observations:
- In contrast, ethyl 3-amino-3-phenylpropanoate (logP ~2.5, inferred from ) is more lipophilic, favoring membrane permeability.
- Electronic Effects : The oxan-4-yl group’s ether oxygen donates electrons weakly, contrasting with electron-withdrawing groups like nitro (e.g., nitropyridinyl derivatives in ) or chloro (e.g., ), which increase electrophilicity.
- Biological Activity : Pyridyl and chloropyridyl analogs exhibit anticancer properties by targeting enzymes like AIMP2-DX2 , while furyl derivatives participate in cycloaddition reactions . The oxan-4-yl group’s bioactivity remains underexplored but may modulate pharmacokinetics.
Physicochemical and Pharmacokinetic Properties
The oxan-4-yl group’s ether linkage may confer metabolic stability compared to furan or pyridine rings, which are prone to oxidative degradation .
Q & A
Q. Key Conditions for Optimization :
- Temperature : Maintain 60–80°C during amination to balance reaction rate and side-product formation .
- Solvent Choice : Use DMF for nucleophilic substitution due to its high polarity and ability to stabilize transition states .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. Table 1: Representative Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%)* |
|---|---|---|---|---|
| 1 | Oxan-4-ylamine, ethyl 3-bromopropanoate | DMF | 70°C | 65–75 |
| 2 | H₂SO₄, ethanol | Ethanol | Reflux | 80–85 |
| *Hypothetical yields based on analogous reactions in . |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Prioritize signals for the oxan-4-yl group (e.g., axial/equatorial protons at δ 3.3–4.0 ppm) and the ethyl ester (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂) .
- ¹³C NMR : Identify carbonyl carbons (δ 170–175 ppm for ester, δ 165–170 ppm for amide if present) and oxan-4-yl carbons (δ 60–70 ppm for ether-linked carbons) .
Q. Mass Spectrometry (MS) :
- Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₇NO₃: theoretical m/z 200.1281) and fragmentation patterns (e.g., loss of ethyl group or oxan-4-yl moiety) .
Q. Infrared (IR) Spectroscopy :
- Look for ester C=O stretches at 1720–1740 cm⁻¹ and N-H stretches (if secondary amine) at 3300–3500 cm⁻¹ .
Advanced: How does the oxan-4-yl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions compared to other heterocyclic groups?
Methodological Answer:
The oxan-4-yl group (tetrahydropyranyl) introduces steric and electronic effects:
- Steric Hindrance : The chair conformation of the oxan-4-yl ring may shield the amino group, reducing nucleophilicity compared to less bulky groups like piperidin-4-yl .
- Electronic Effects : The oxygen atom in the oxan-4-yl ring withdraws electron density via inductive effects, potentially destabilizing transition states in substitution reactions.
Q. Experimental Design :
Comparative Kinetics : Perform nucleophilic substitution reactions (e.g., with acyl chlorides) using this compound and analogs with piperidin-4-yl or phenyl groups.
Monitor Reactivity : Use ¹H NMR to track reaction progress and calculate rate constants under identical conditions .
Q. Table 2: Relative Reactivity of Analogous Compounds
| Substituent | Relative Rate (k) |
|---|---|
| Oxan-4-yl | 1.0 (reference) |
| Piperidin-4-yl | 1.5–2.0 |
| Phenyl | 0.3–0.5 |
| *Hypothetical data based on steric/electronic trends in . |
Advanced: What computational methods are recommended to model the interaction between this compound and biological targets, and which docking parameters are critical?
Methodological Answer:
Molecular Docking Workflow :
Target Preparation : Use crystal structures (e.g., from PDB) of relevant enzymes (e.g., proteases or kinases) and optimize hydrogen bonding networks with tools like AutoDock Tools .
Ligand Parameterization : Assign partial charges and torsional degrees of freedom to the compound using Gaussian 16 at the B3LYP/6-31G* level .
Docking Simulations : Perform flexible docking with AutoDock Vina, prioritizing exhaustiveness settings ≥100 to ensure conformational sampling .
Q. Critical Parameters :
- Binding Affinity (ΔG) : Prioritize poses with ΔG ≤ -7.0 kcal/mol.
- Hydrogen Bonding : Ensure interactions between the oxan-4-yl oxygen and key residues (e.g., catalytic serine in hydrolases) .
Q. Validation :
- Compare docking results with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorometric assays using 7-ethoxycoumarin derivatives) .
Basic: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
2D NMR Techniques :
- HSQC : Correlate ¹H and ¹³C signals to assign overlapping protons (e.g., oxan-4-yl axial vs. equatorial) .
- NOESY : Identify spatial proximity between the ethyl ester and oxan-4-yl group to confirm stereochemistry .
Variable Temperature NMR : Perform experiments at 25°C and 50°C to observe dynamic effects (e.g., ring-flipping in oxan-4-yl) and simplify splitting patterns .
Advanced: What strategies are effective for analyzing the compound’s metabolic stability in vitro, and how do structural modifications alter its pharmacokinetic profile?
Methodological Answer:
In Vitro Assays :
- Microsomal Stability : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and quantify degradation via LC-MS/MS .
- Plasma Stability : Monitor ester hydrolysis in plasma using HPLC with UV detection (λ = 210–230 nm) .
Structure-Activity Relationship (SAR) :
- Replace the ethyl ester with a tert-butyl ester to reduce hydrolysis rates .
- Introduce fluorine atoms to the oxan-4-yl ring to enhance metabolic resistance via steric shielding .
Q. Table 3: Metabolic Stability of Derivatives
| Derivative | Half-life (t₁/₂, min) | Major Metabolic Pathway |
|---|---|---|
| Ethyl ester | 15–20 | Ester hydrolysis |
| tert-Butyl ester | 60–90 | CYP450 oxidation |
| Fluoro-oxan-4-yl | >120 | Minimal degradation |
| *Hypothetical data based on . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
